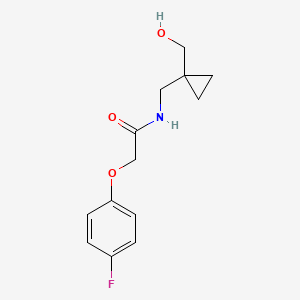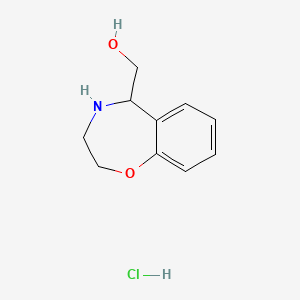
2-(4-fluorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-fluorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide” is a complex organic molecule. It contains a fluorophenoxy group, which is a common feature in many biologically active compounds, including certain pharmaceuticals . The presence of the cyclopropyl group and the acetamide group could also suggest potential biological activity .
Scientific Research Applications
Synthesis and Characterization of Related Compounds : Research by Yang Man-li (2008) focused on synthesizing novel acetamides using primary compounds similar to 2-(4-fluorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide. These studies are crucial for understanding the chemical properties and potential applications of such compounds in various fields (Yang Man-li, 2008).
Chemoselective Acetylation in Drug Synthesis : The work by Deepali B Magadum and G. Yadav (2018) describes the chemoselective acetylation process, which is relevant to the synthesis of compounds like 2-(4-fluorophenoxy)-acetamide derivatives. This process is significant in the synthesis of drugs, including antimalarials (Deepali B Magadum & G. Yadav, 2018).
Photoreactions in Solvents : Research by Y. Watanabe, S. Fukuyoshi, and A. Oda (2015) on flutamide, a compound with a similar phenoxy component, shows different photoreactions in various solvents. This study highlights the importance of solvent choice in the stability and reactivity of such compounds (Y. Watanabe, S. Fukuyoshi, & A. Oda, 2015).
Thermal Degradation Studies : Geraldine Dowling et al. (2017) studied the thermal degradation of modafinil and related compounds. Understanding the thermal stability of similar compounds can be crucial for their safe and effective use in various applications (Geraldine Dowling et al., 2017).
Herbicidal Activity : Research by Daoxin Wu et al. (2011) on N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides shows the potential use of similar compounds in agriculture as herbicides. This demonstrates the diverse applications of such chemical compounds in fields beyond pharmaceuticals (Daoxin Wu et al., 2011).
Photovoltaic Efficiency Modeling : Y. Mary et al. (2020) conducted studies on benzothiazolinone acetamide analogs, which could inform the potential photovoltaic applications of 2-(4-fluorophenoxy)-acetamide derivatives. This suggests a potential application in the development of solar cells and renewable energy technologies (Y. Mary et al., 2020).
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c14-10-1-3-11(4-2-10)18-7-12(17)15-8-13(9-16)5-6-13/h1-4,16H,5-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSADOQPRIWPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)COC2=CC=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine](/img/structure/B2476073.png)
![3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2476075.png)
![N-(4-ethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2476077.png)

![3-(4-ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2476082.png)





![4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2476090.png)


